

Application Notes and Protocols for CRT0105950 in Matrigel Invasion Assays

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Compound of Interest

Compound Name: CRT0105950

Cat. No.: B606816

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Introduction

CRT0105950 is a potent and selective small molecule inhibitor of LIM kinase 1 (LIMK1) and LIMK2.[1][2] These kinases are critical regulators of actin cytoskeletal dynamics and are frequently dysregulated in various cancers, contributing to increased cell invasion and metastasis.[1][2] The primary substrate of LIMKs is cofilin, an actin-depolymerizing factor. Phosphorylation by LIMK inactivates cofilin, leading to the stabilization of actin filaments and the promotion of invasive structures. **CRT0105950** exerts its anti-invasive effects by inhibiting LIMK, thereby preventing cofilin phosphorylation and disrupting the cellular machinery required for invasion.[1][2][3] This document provides detailed protocols for utilizing **CRT0105950** in a Matrigel invasion assay, a widely used in vitro model to assess cancer cell invasion.

Data Presentation

The inhibitory effect of **CRT0105950** on cancer cell invasion is dose-dependent. While a comprehensive dose-response curve from a single study is not publicly available, the existing data demonstrates significant inhibition at micromolar concentrations.

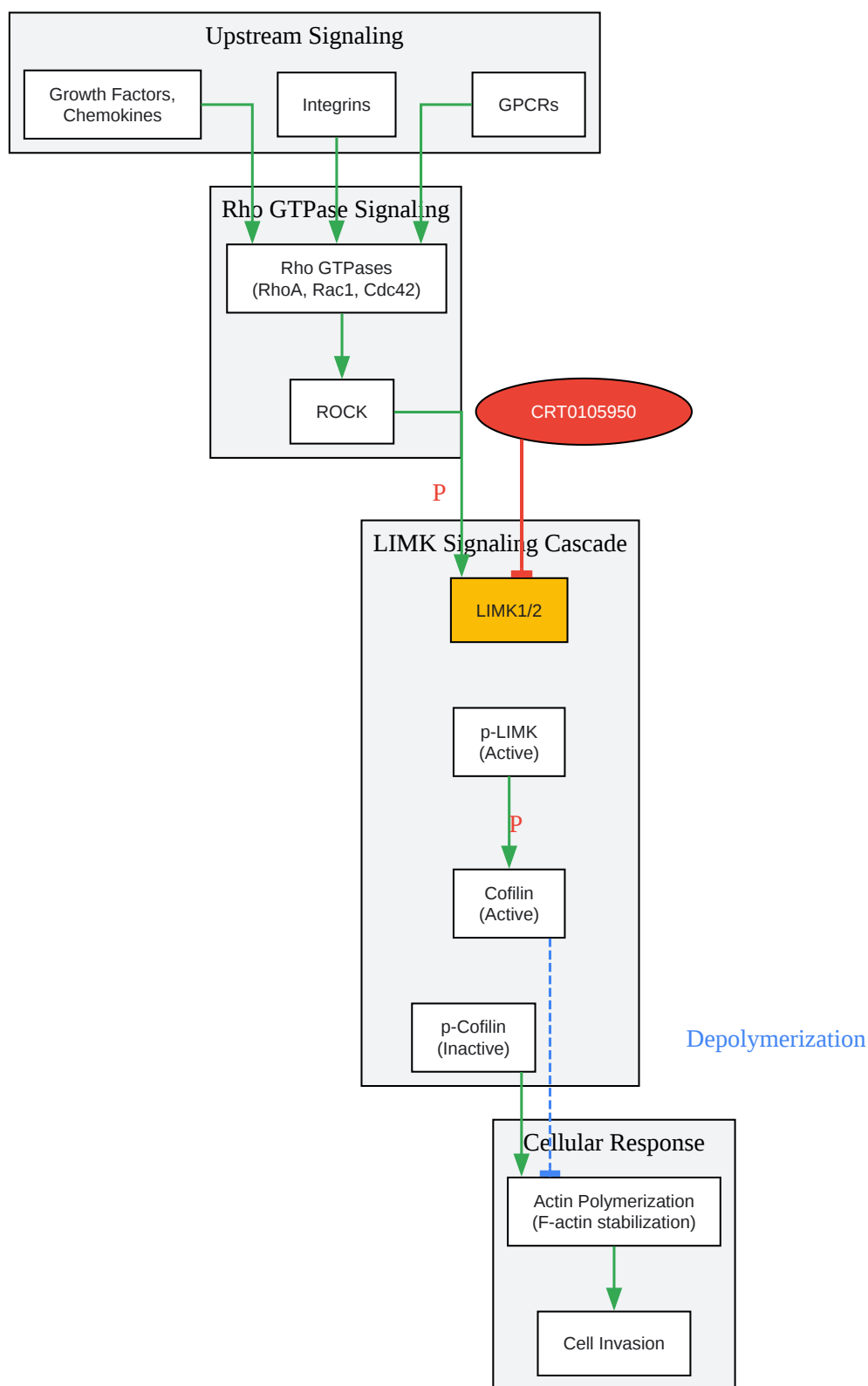
Table 1: Summary of **CRT0105950** Activity and Efficacy

Parameter	Value	Cell Line	Reference
LIMK1 IC50	0.3 nM	-	[3]
LIMK2 IC50	1 nM	-	[3]
Invasion Inhibition	Significant	MDA-MB-231	[3][4]
Effective Concentration	3 μ M	MDA-MB-231	[3][4]
Effect on p-Cofilin	Dose-dependent decrease	MDA-MB-231	[3]

Note: Further dose-response studies are recommended to determine the precise IC50 for invasion inhibition in specific cell lines of interest.

Signaling Pathway

CRT0105950 targets the LIMK-cofilin signaling pathway, which is a key regulator of actin dynamics and cell motility. External signals from the tumor microenvironment can activate upstream regulators such as the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) and their downstream effectors like Rho-associated kinase (ROCK).[5] ROCK, in turn, phosphorylates and activates LIMK. Activated LIMK then phosphorylates cofilin, rendering it inactive. This leads to the accumulation of filamentous actin (F-actin), promoting the formation of invasive protrusions like lamellipodia and invadopodia, which are essential for cells to penetrate the extracellular matrix. **CRT0105950** directly inhibits LIMK, preventing cofilin phosphorylation and thereby restoring its actin-depolymerizing activity. This leads to a more dynamic actin cytoskeleton, which is less conducive to sustained, directional invasion.



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Caption: The LIMK-Cofilin Signaling Pathway and the inhibitory action of **CRT0105950**.

Experimental Protocols

Inverse Matrigel Invasion Assay

The inverse Matrigel invasion assay is a modification of the standard Boyden chamber assay. In this setup, the chemoattractant is placed in the upper chamber with the cells, and the cells invade downwards through a Matrigel-coated membrane towards a lower chamber containing serum-free media. This configuration can be particularly useful for studying the effects of inhibitors mixed with the cells and chemoattractant.

Materials:

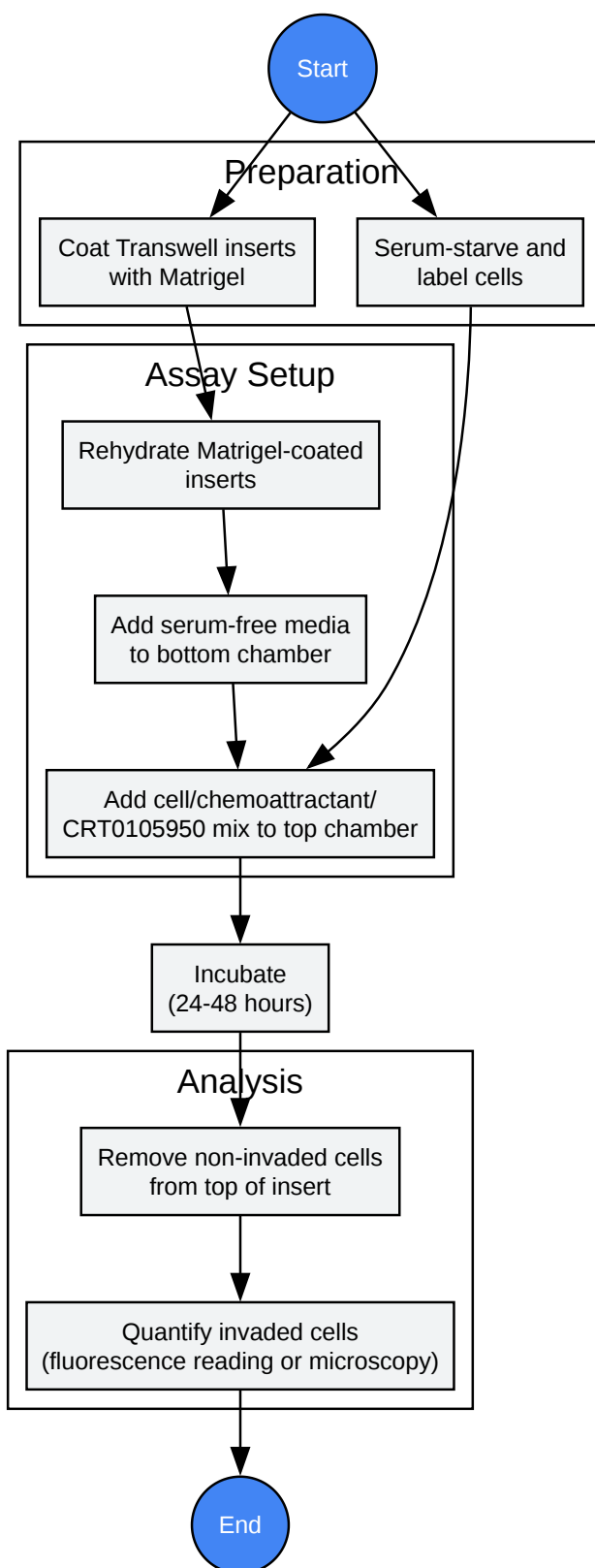
- 24-well Transwell inserts (8 µm pore size)
- Matrigel Basement Membrane Matrix
- **CRT0105950** (stock solution in DMSO)
- MDA-MB-231 breast cancer cells (or other invasive cell line)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Calcein AM or other fluorescent dye for cell labeling
- Cotton swabs
- Forceps
- Pipettes and sterile tips
- Incubator (37°C, 5% CO₂)
- Fluorescence plate reader or fluorescence microscope

Protocol:

- Preparation of Matrigel-coated Inserts:
 - Thaw Matrigel on ice overnight at 4°C.
 - Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with ice-cold, serum-free medium.
 - Add 100 µL of the diluted Matrigel solution to the upper side of the 8 µm pore size Transwell inserts.
 - Incubate the inserts at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.
- Cell Preparation:
 - Culture MDA-MB-231 cells to 70-80% confluency.
 - Serum-starve the cells for 18-24 hours prior to the assay by replacing the growth medium with serum-free medium.
 - On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization.
 - Resuspend the cells in serum-free medium and perform a cell count. Adjust the cell concentration to 1×10^6 cells/mL.
 - Label the cells with Calcein AM (or another suitable fluorescent dye) according to the manufacturer's protocol.
- Assay Setup:
 - Rehydrate the Matrigel-coated inserts by adding 200 µL of warm, serum-free medium to the inside of the insert and 500 µL to the bottom well. Incubate for 2 hours at 37°C.
 - Prepare the cell suspension with the chemoattractant and **CRT0105950**. For each condition (e.g., DMSO control, 1 µM, 3 µM, 10 µM **CRT0105950**), mix the fluorescently labeled cells with medium containing 10% FBS and the respective concentration of the inhibitor.

- Aspirate the rehydration medium from the inserts and the bottom wells.
- Carefully add 500 μ L of serum-free medium to the bottom chamber of each well.
- Add 200 μ L of the cell suspension/chemoattractant/inhibitor mix to the upper chamber of the Matrigel-coated inserts.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The optimal incubation time should be determined empirically for the specific cell line.
- Quantification of Invasion:
 - After incubation, carefully remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the upper surface of the membrane.
 - Transfer the inserts to a new 24-well plate containing 500 μ L of PBS in each well.
 - Read the fluorescence of the invaded cells on the bottom of the membrane using a fluorescence plate reader.
 - Alternatively, the invaded cells can be visualized and counted using a fluorescence microscope. Capture images from multiple random fields for each membrane and quantify the number of invaded cells.

Experimental Workflow Diagram



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Caption: Workflow for the **CRT0105950** Matrigel Invasion Assay.

Conclusion

CRT0105950 is a valuable tool for investigating the role of LIMK in cancer cell invasion. The provided protocol for a Matrigel invasion assay offers a robust method for quantifying the anti-invasive effects of this compound. Researchers are encouraged to optimize the assay conditions for their specific cell lines and experimental questions. The data and pathway information presented here provide a solid foundation for designing and interpreting experiments aimed at understanding and targeting the invasive phenotype of cancer cells.

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